N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the IUPAC name "N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine hydrochloride" . It has a molecular weight of 243.74 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
The compound has a molecular weight of 243.74 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Multifunctional Antioxidants for Age-Related Diseases
Research has indicated that analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger and chelating groups, show promise in treating cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their protective effects against cell viability decrease and glutathione level reduction induced by oxidative stress (Hongxiao Jin et al., 2010).
Antitumor Activity
Compounds incorporating N-(pyrimidin-2-yl)piperazine demonstrated antitumor activity against breast cancer cells, highlighting the potential of such compounds in cancer therapy. Specifically, one compound showed moderate activity with IC50 values of 69 μM and 61 μM against MCF7 and T47D breast cancer cell lines, respectively (Eslam S. Daldoom et al., 2020).
Anticancer Agent Potential
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among these, certain compounds exhibited significant activity, suggesting potential as anticancer agents (L. Mallesha et al., 2012).
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVIPCAIPVCPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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